

Application Notes and Protocols for Analyzing Azaphilone-Protein Interactions using NMR Spectroscopy

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Compound of Interest

Compound Name: Azaphilone-9

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Introduction

Azaphilones are a class of fungal polyketide pigments known for their diverse chemical structures and significant biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.^{[1][2][3]} Understanding the molecular mechanisms behind these activities often involves elucidating their interactions with specific protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these interactions at an atomic level, providing valuable insights into binding events, affinities, and the structural details of the interaction interface.

This document provides detailed application notes and experimental protocols for utilizing various NMR techniques to analyze the interaction between azaphilones and their protein targets. The featured techniques include Saturation Transfer Difference (STD) NMR, Chemical Shift Perturbation (CSP), and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).

Key NMR Techniques for Studying Azaphilone-Protein Interactions

Saturation Transfer Difference (STD) NMR

STD NMR is a ligand-observed experiment ideal for identifying binding events and mapping the binding epitope of a small molecule.^[4] It relies on the transfer of saturation from the protein to a bound ligand. Protons of the azaphilone in close proximity to the protein receive the most saturation, resulting in stronger signals in the STD spectrum.^[5]

Chemical Shift Perturbation (CSP)

CSP, or chemical shift mapping, is a protein-observed technique that monitors changes in the chemical shifts of a protein's nuclei upon ligand binding.^[5] This method is excellent for identifying the ligand-binding site on the protein and can be used to determine the dissociation constant (K_d) of the interaction.^[6] It typically requires an isotopically labeled (e.g., ^{15}N) protein.

Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)

WaterLOGSY is another sensitive ligand-observed technique that detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein.^[1] It is particularly useful for screening for weakly binding ligands.^[7]

Quantitative Data on Azaphilone-Protein Interactions

The following table summarizes quantitative data from studies on azaphilone-protein/pathway interactions, providing a reference for expected binding affinities and inhibitory concentrations.

Azaphilone Derivative	Target Protein/Pathway	Method	Quantitative Value (IC ₅₀ /K _d)	Reference
Azaphilone-9 (AZA-9)	HuR (RNA-binding protein)	Fluorescence Polarization	IC ₅₀ ~1.2 μM	[8][9]
Coniellin A	NF-κB Activation	Luciferase Reporter Assay	IC ₅₀ = 4.4 μM	[1][10]
Penicilazaphilone C (PAC)	Gastric Cancer Cells	MTT Assay	IC ₅₀ ~0.4 μM	[11]
Penicilazaphilone N	NO Production (anti-inflammatory)	Griess Assay	IC ₅₀ = 22.63 ± 2.95 μM	[12]
Sclerotiorin analogue 1	Endothelin-A Receptor	Radioligand Binding Assay	IC ₅₀ = 9 μM	[13]
Sclerotiorin analogue 2	Endothelin-A Receptor	Radioligand Binding Assay	IC ₅₀ = 28 μM	[13]

Experimental Protocols

Protocol 1: Saturation Transfer Difference (STD) NMR

This protocol outlines the steps for identifying the binding of an azaphilone to a target protein and mapping its binding epitope.

1. Sample Preparation:

- Prepare a stock solution of the purified target protein in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). A typical protein concentration is 10-50 μM.
- Prepare a stock solution of the azaphilone compound in a compatible deuterated solvent (e.g., DMSO-d₆).

- The final NMR sample should contain the protein and the azaphilone at a molar ratio of 1:50 to 1:100 (protein:azaphilone). The final concentration of the azaphilone is typically in the range of 0.5-2 mM.
- Prepare a control sample containing only the azaphilone at the same concentration.

2. NMR Data Acquisition:

- Acquire a standard 1D ^1H NMR spectrum of the azaphilone-only sample for reference.
- For the protein-azaphilone sample, acquire a 1D ^1H spectrum to ensure the presence of both components.
- Set up the STD experiment using a standard pulse sequence (e.g., stddiffesgp).
- On-resonance irradiation: Select a frequency in a region of the spectrum where only protein signals are present (e.g., -0.5 to 0.5 ppm for aliphatic protons or 7.5 to 8.5 ppm for aromatic protons, ensuring no overlap with azaphilone signals).
- Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).
- Use a saturation time (typically a train of Gaussian pulses) of 1-3 seconds.
- Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.
- The difference spectrum (off-resonance minus on-resonance) will show signals only from the azaphilone protons that are in close contact with the protein.

3. Data Analysis:

- Process the STD spectrum. The signals in the difference spectrum correspond to the binding epitope of the azaphilone.
- Calculate the STD amplification factor (STDamp) for each proton of the azaphilone: $\text{STDamp} = (I_o - I_{\text{sat}}) / I_o \times (\text{excess of ligand})$, where I_o is the intensity in the off-resonance spectrum and I_{sat} is the intensity in the on-resonance spectrum.

- Normalize the STD effects by setting the largest STD amplification to 100%. The relative intensities of the other signals will indicate their proximity to the protein surface.

Protocol 2: Chemical Shift Perturbation (CSP) using ^1H - ^{15}N HSQC

This protocol is for identifying the binding site of an azaphilone on a ^{15}N -labeled protein.

1. Sample Preparation:

- Express and purify the target protein with uniform ^{15}N labeling.
- Prepare a stock solution of the ^{15}N -labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 10% D_2O , pH 7.4) to a final concentration of 100-500 μM .
- Prepare a concentrated stock solution of the azaphilone in the same buffer (if soluble) or in a deuterated organic solvent (e.g., DMSO-d_6). The final concentration of the organic solvent in the NMR sample should be kept low (<5%) to avoid protein denaturation.

2. NMR Data Acquisition:

- Acquire a reference ^1H - ^{15}N HSQC spectrum of the ^{15}N -labeled protein alone.
- Perform a titration by adding increasing amounts of the azaphilone stock solution to the protein sample. Molar ratios of protein to ligand may range from 1:0.25 to 1:10 or higher, depending on the binding affinity.
- Acquire a ^1H - ^{15}N HSQC spectrum at each titration point. It is crucial to ensure that the sample conditions (temperature, pH) remain constant throughout the titration.

3. Data Analysis:

- Process and overlay the series of ^1H - ^{15}N HSQC spectra.
- Identify the amide cross-peaks that shift their position upon addition of the azaphilone.
- Calculate the weighted average chemical shift perturbation ($\Delta\delta$) for each residue using the following equation: $\Delta\delta = \sqrt{(\Delta\delta_{\text{H}})^2 + (\alpha * \Delta\delta_{\text{N}})^2}$, where $\Delta\delta_{\text{H}}$ and $\Delta\delta_{\text{N}}$ are the changes

in the ^1H and ^{15}N chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2).^[5]

- Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to visualize the binding site.
- If the interaction is in the fast exchange regime, the dissociation constant (K_d) can be determined by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.

Protocol 3: Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)

This protocol is designed for screening azaphilones for binding to a target protein.

1. Sample Preparation:

- Prepare a stock solution of the target protein in a buffer containing 90% H_2O and 10% D_2O . The final protein concentration is typically in the range of 1-20 μM .
- Prepare a stock solution of the azaphilone in the same buffer or a compatible co-solvent. The final ligand concentration is typically 50-200 μM .
- Prepare a control sample with only the azaphilone at the same concentration.

2. NMR Data Acquisition:

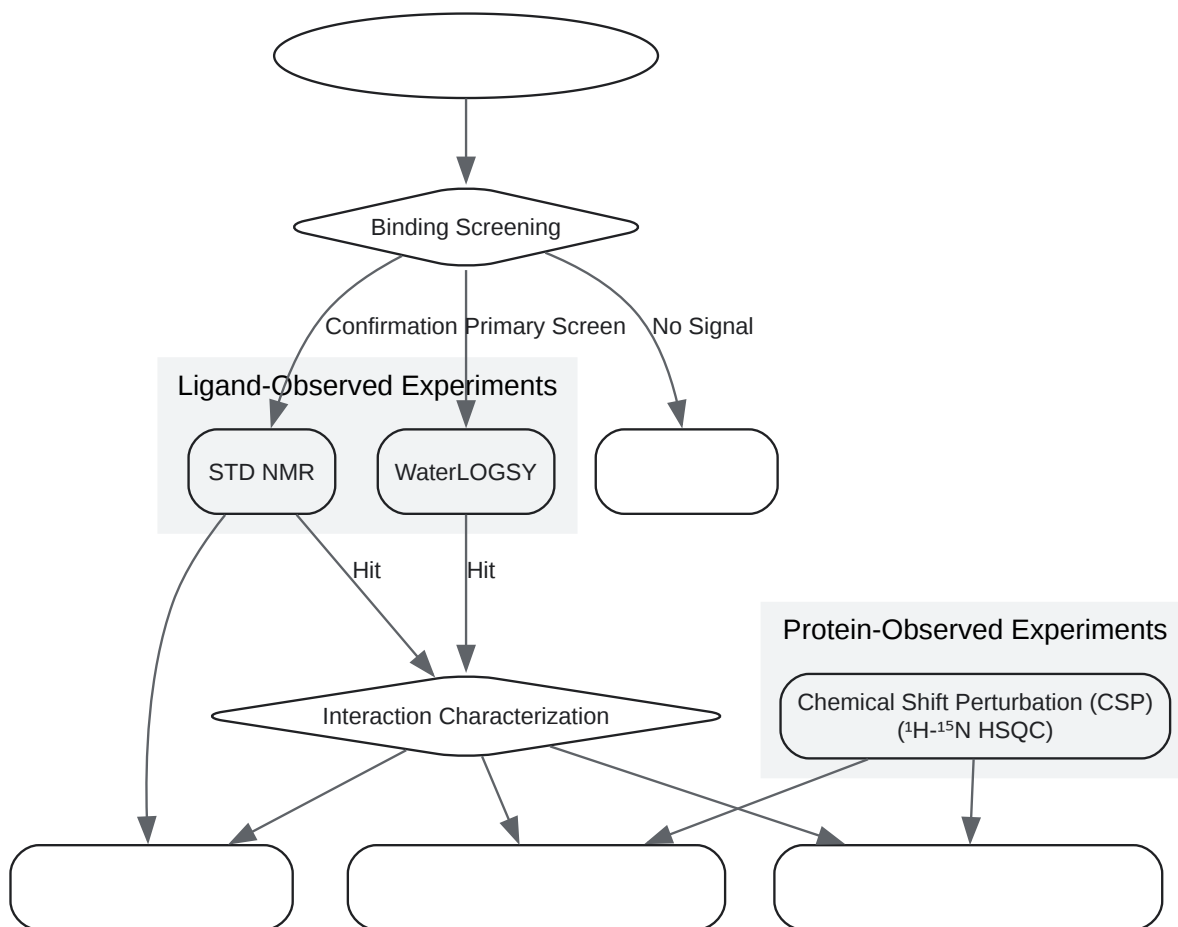
- Acquire a reference 1D ^1H spectrum of the azaphilone-only sample.
- For the protein-azaphilone sample, set up the WaterLOGSY experiment using a pulse sequence with selective water excitation and gradient-based water suppression.
- The experiment relies on the transfer of magnetization from water to the ligand via the protein.
- A mixing time of 1-2 seconds is typically used to allow for magnetization transfer.

3. Data Analysis:

- In the WaterLOGSY spectrum of the protein-ligand mixture, signals from binding compounds will typically have the opposite phase to signals from non-binding compounds.
- Compare the spectrum of the mixture with the reference spectrum of the azaphilone alone. A change in signal phase or a significant enhancement of the signal intensity is indicative of binding.

Visualizations

Experimental Workflow for NMR-based Azaphilone-Protein Interaction Analysis

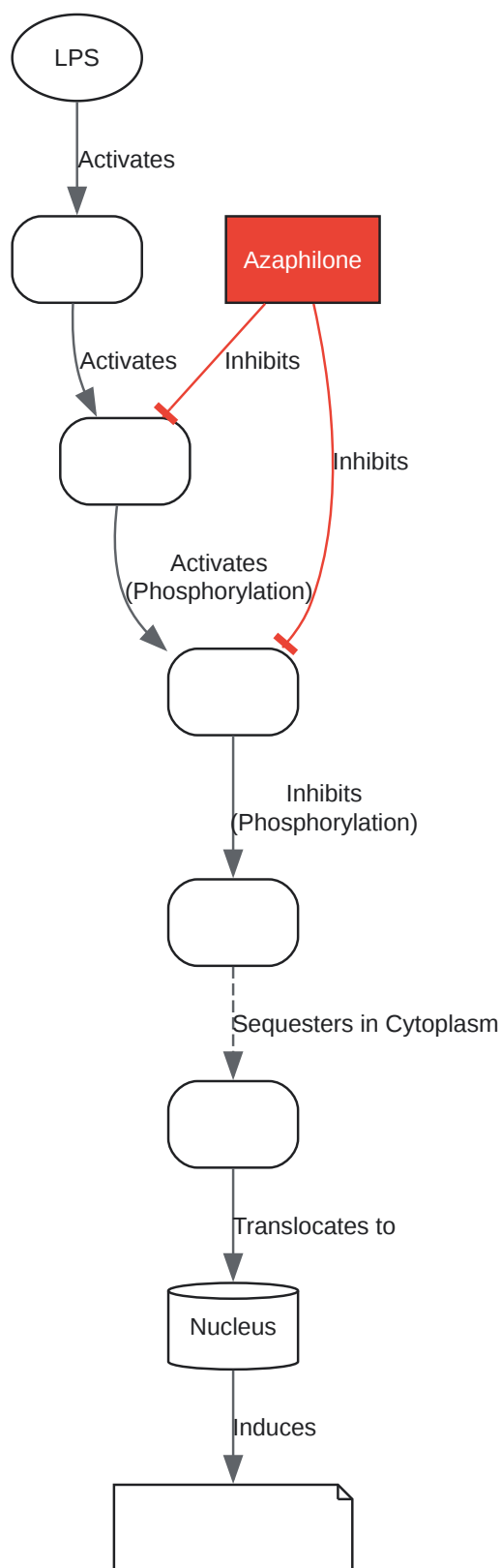


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Caption: Workflow for NMR analysis of azaphilone-protein interactions.

Signaling Pathway: Azaphilone Inhibition of the PI3K/Akt/NF- κ B Pathway

Some azaphilones have been shown to exert their anti-inflammatory effects by inhibiting the PI3K/Akt signaling pathway, which leads to the suppression of NF- κ B activation.^{[2][11][14]}



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Caption: Azaphilone inhibition of the PI3K/Akt/NF-κB signaling pathway.

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